molecular formula C10H15N3O B13858941 4-Methyl-6-(piperidin-4-yloxy)pyrimidine

4-Methyl-6-(piperidin-4-yloxy)pyrimidine

Cat. No.: B13858941
M. Wt: 193.25 g/mol
InChI Key: CQGDCQIOMQGWFX-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-4-yloxy group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-4-ol, followed by nucleophilic substitution at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-methyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-6-(piperidin-4-yloxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-4-yloxy)pyrimidine
  • 4-Methyl-6-(piperidin-4-yloxy)pyridine
  • 4-Methyl-6-(piperidin-4-yloxy)quinoline

Uniqueness

4-Methyl-6-(piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidin-4-yloxy group makes it a versatile scaffold for drug design and development, offering potential advantages in terms of selectivity and potency compared to other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-methyl-6-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3

InChI Key

CQGDCQIOMQGWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)OC2CCNCC2

Origin of Product

United States

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